molecular formula HfMgOW B14182813 CID 71406875 CAS No. 847547-36-8

CID 71406875

Cat. No.: B14182813
CAS No.: 847547-36-8
M. Wt: 402.63 g/mol
InChI Key: VWESJAUSKHWUGK-UHFFFAOYSA-N
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Description

While structural details are absent, highlights its identification via mass spectrometry and chromatographic separation, suggesting it is an organic compound with distinct physicochemical properties. The compound’s presence in a vacuum-distilled fraction implies volatility or thermal stability under reduced pressure .

Properties

CAS No.

847547-36-8

Molecular Formula

HfMgOW

Molecular Weight

402.63 g/mol

InChI

InChI=1S/Hf.Mg.O.W

InChI Key

VWESJAUSKHWUGK-UHFFFAOYSA-N

Canonical SMILES

O=[W].[Mg].[Hf]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of CID 71406875 involves specific synthetic routes and reaction conditions. One common method includes the use of N-protective indole and halogenated hydrocarbon as raw materials. The reaction is carried out under the action of a manganese catalyst, magnesium metal, and a mechanical grinding method .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The exact details of these methods are often proprietary and may vary depending on the manufacturer.

Chemical Reactions Analysis

Types of Reactions

CID 71406875 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxygenated derivatives, while reduction reactions may produce hydrogenated compounds.

Scientific Research Applications

CID 71406875 has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Investigated for its potential effects on biological systems and pathways.

    Medicine: Explored for its therapeutic potential in treating certain medical conditions.

    Industry: Utilized in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of CID 71406875 involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to particular receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Based on structural analogs and functional groups described in the evidence, CID 71406875 can be compared to the following compounds:

Table 1: Structural and Functional Comparison

Compound PubChem CID Key Features Biological/Industrial Relevance
This compound 71406875 Likely a mid-weight organic compound (inferred from GC-MS data) . Potential applications in material science or pharmacology (assumed from fractionation methods).
Betulin 72326 Lupane-type triterpenoid; hydroxyl groups at C3 and C26. Antiviral, anticancer, and anti-inflammatory properties .
Oscillatoxin D 101283546 Macrocyclic polyketide with conjugated double bonds. Cytotoxic activity against cancer cells .
3-O-Caffeoyl Betulin 10153267 Betulin derivative with caffeoyl esterification at C3. Enhanced solubility and bioavailability compared to betulin .
Taurocholic Acid 6675 Bile acid conjugated with taurine; amphipathic structure. Facilitates lipid digestion and absorption .

Key Findings:

Structural Complexity: this compound is less complex than oscillatoxin derivatives (e.g., CID 101283546), which require macrocyclic biosynthesis . Its chromatographic behavior suggests moderate polarity, akin to betulin derivatives (CID 72326, 10153267) . Unlike taurocholic acid (CID 6675), this compound lacks a conjugated amino acid moiety, as evidenced by the absence of sulfur or nitrogen peaks in its mass spectrum .

Functional Groups :

  • Betulin (CID 72326) and its derivatives share hydroxyl groups critical for biological activity, whereas this compound’s functional groups remain uncharacterized in the provided data .
  • Oscillatoxin D (CID 101283546) contains epoxy and ester groups absent in this compound, as inferred from mass spectral fragmentation patterns .

Applications: Betulin derivatives are widely studied for drug development, while this compound’s industrial utility (e.g., as a solvent or intermediate) is inferred from its isolation via vacuum distillation .

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